PKI-166

Übersicht

Beschreibung

PKI-166 ist ein niedermolekulares Medikament, das als Inhibitor der epidermalen Wachstumsfaktor-Rezeptor-Tyrosinkinase wirkt. Es wurde ursprünglich von Novartis Pharma AG entwickelt und hat sich bei der Behandlung verschiedener Krebsarten gezeigt, insbesondere bei solchen, die mit der Aktivierung des epidermalen Wachstumsfaktor-Rezeptors und der HER2/neu-vermittelten Signaltransduktionswege verbunden sind .

Wissenschaftliche Forschungsanwendungen

Chemie: PKI-166 dient als Modellverbindung für die Untersuchung der Inhibition der epidermalen Wachstumsfaktor-Rezeptor-Tyrosinkinase.

Biologie: Es wird verwendet, um die Rolle der epidermalen Wachstumsfaktor-Rezeptor-Signalübertragung in zellulären Prozessen wie Proliferation, Differenzierung und Apoptose zu untersuchen.

Medizin: this compound hat sich bei der Behandlung von Krebsarten gezeigt, insbesondere bei solchen, die von dem epidermalen Wachstumsfaktor-Rezeptor abhängen. .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Tyrosinkinaseaktivität des epidermalen Wachstumsfaktor-Rezeptors hemmt. Diese Inhibition verhindert die Autophosphorylierung des Rezeptors und blockiert so nachgeschaltete Signalwege, die für Zellproliferation, Überleben und Migration entscheidend sind. Die primären molekularen Ziele von this compound sind der epidermale Wachstumsfaktor-Rezeptor und die HER2/neu-Rezeptoren .

Wirkmechanismus

Target of Action

PKI-166, also known as “PKI166” or “PKI 166” or “9RIE5HW38P” or “NVP-PKI166” or “4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[4,5-e]pyrimidin-6-yl]phenol”, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . EGFR is a member of the ErbB family of receptor tyrosine kinases (RTKs) that also includes the closely related ErbB-2 (HER-2/Neu), ErbB-3 (HER-3), and ErbB-4 (HER-4) receptors .

Mode of Action

This compound inhibits the EGFR tyrosine kinase by competing with ATP . This inhibition prevents the autophosphorylation of EGFR, which is a critical step in the EGFR signaling pathway . This compound has shown potent antiproliferative activity in several EGFR-dependent tumor models .

Biochemical Pathways

The inhibition of EGFR by this compound affects several downstream signaling pathways. Two important signaling routes that are activated by the EGFR involve the Ras-Raf-MEK-ERK and the PI3K-PDK1-Akt kinase pathways, which are implicated in cell proliferation, survival, and gene expression . This compound can inhibit these pathways, leading to a decrease in tumor growth .

Pharmacokinetics

This compound exhibits linear pharmacokinetics over all doses tested, without signs of drug accumulation . The recommended dose for further studies is 750 mg once daily for 2 weeks every 4 weeks . At this dose, no significant influence of food intake on this compound pharmacokinetics was observed .

Result of Action

The inhibition of EGFR by this compound leads to a decrease in tumor growth and metastasis in several human cancers, including human pancreatic cancer . In addition, this compound treatment alone or in combination with other drugs exhibits well tolerance as the maintenance of body weight shown .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as the presence of other signaling molecules. For example, transactivation of EGFR signaling by G protein–coupled receptors has been implicated in several cardiovascular conditions, including hypertension, heart failure, and cardiac and vascular hypertrophy . This compound can inhibit these pathways, leading to a decrease in hypertension and maintenance of cardiac function .

Biochemische Analyse

Biochemical Properties

PKI-166 interacts with the EGFR, a protein that plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival . By inhibiting the tyrosine kinase activity of EGFR, this compound can block these signaling pathways, thereby inhibiting the growth and metastasis of cancer cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can inhibit EGFR autophosphorylation in a dose-dependent manner in human pancreatic cancer cells . Furthermore, it can enhance the cytotoxicity of cells when used in combination with other drugs like Gemcitabine .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the intracellular kinase domain of EGFR, thereby inhibiting its activity . This inhibition prevents the phosphorylation of EGFR, which is a key step in the activation of downstream signaling pathways involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown potent antiproliferative activity in several EGFR-dependent tumor models following oral administration

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in a study involving hypertensive chronic kidney disease model rats, this compound was administered at different doses, and it was found that higher doses of this compound resulted in a significant attenuation of hypertension progression .

Vorbereitungsmethoden

Die Synthese von PKI-166 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur des Pyrrolo[2,3-d]pyrimidins. Der Syntheseweg beinhaltet in der Regel die folgenden Schritte:

Bildung des Pyrrolo[2,3-d]pyrimidin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Substitutionsreaktionen: Einführung der Phenyl- und Hydroxyphenylgruppen durch Substitutionsreaktionen.

Reinigung: Das Endprodukt wird mit Techniken wie der Hochleistungsflüssigkeitschromatographie gereinigt, um die gewünschte Reinheit zu erreichen

Industrielle Produktionsverfahren für this compound würden die Skalierung dieser Synthesewege beinhalten und gleichzeitig Konsistenz, Reinheit und Ausbeute gewährleisten. Dies erfordert in der Regel die Optimierung der Reaktionsbedingungen, die Auswahl von Lösungsmitteln und die Reinigungsverfahren.

Analyse Chemischer Reaktionen

PKI-166 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere an den Phenyl- und Hydroxyphenylgruppen.

Reduktion: Reduktionsreaktionen können zur Modifizierung des Pyrrolo[2,3-d]pyrimidin-Kerns verwendet werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

PKI-166 ist einzigartig in seiner dualen Hemmung sowohl des epidermalen Wachstumsfaktor-Rezeptors als auch der HER2/neu-Rezeptoren. Zu ähnlichen Verbindungen gehören:

Gefitinib: Ein weiterer Inhibitor des epidermalen Wachstumsfaktor-Rezeptors, jedoch mit einer anderen chemischen Struktur.

Erlotinib: Ähnlich wie Gefitinib zielt es auf den epidermalen Wachstumsfaktor-Rezeptor ab, weist jedoch unterschiedliche pharmakokinetische Eigenschaften auf.

Lapatinib: Hemmt sowohl den epidermalen Wachstumsfaktor-Rezeptor als auch HER2/neu, ähnlich wie this compound, jedoch mit einem anderen Wirkmechanismus und klinischem Profil

This compound zeichnet sich durch seine potente Hemmung sowohl des epidermalen Wachstumsfaktor-Rezeptors als auch von HER2/neu aus, was es zu einer wertvollen Verbindung bei der Untersuchung und Behandlung von Krebsarten macht, die von dem epidermalen Wachstumsfaktor-Rezeptor abhängen.

Eigenschaften

IUPAC Name |

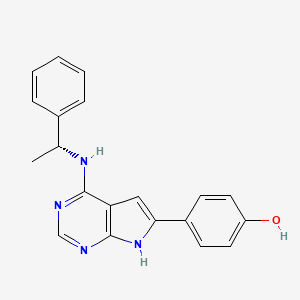

4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15/h2-13,25H,1H3,(H2,21,22,23,24)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYJULCDUUATMC-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346629 | |

| Record name | 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187724-61-4 | |

| Record name | PKI 166 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187724614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 187724-61-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PKI-166 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RIE5HW38P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.